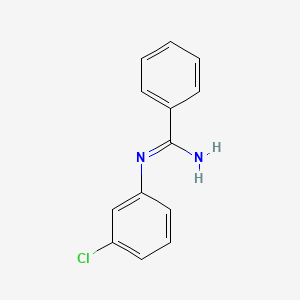
N'-(3-Chlorophenyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Chlorophenyl)benzenecarboximidamide is an organic compound with the molecular formula C13H11ClN2 It is a derivative of benzenecarboximidamide, where a chlorine atom is substituted at the third position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)benzenecarboximidamide typically involves the reaction of 3-chloroaniline with benzonitrile in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of the carbon-nitrogen bond under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of N’-(3-Chlorophenyl)benzenecarboximidamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Chlorophenyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
N’-(3-Chlorophenyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(3-Chlorophenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Chlorophenyl)benzenecarboximidamide
- N’-(2-Chlorophenyl)benzenecarboximidamide
- N’-(3-Methylphenyl)benzenecarboximidamide
Uniqueness
N’-(3-Chlorophenyl)benzenecarboximidamide is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Propriétés
Numéro CAS |
52379-49-4 |
|---|---|
Formule moléculaire |
C13H11ClN2 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
N'-(3-chlorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H,(H2,15,16) |
Clé InChI |
IPOBOPQGTRIGMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
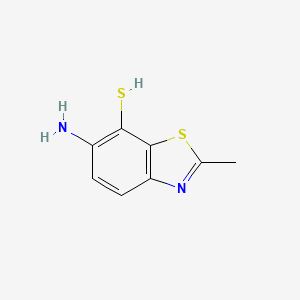
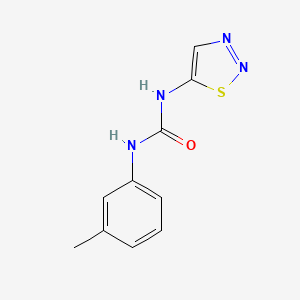
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
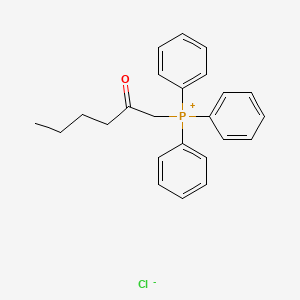
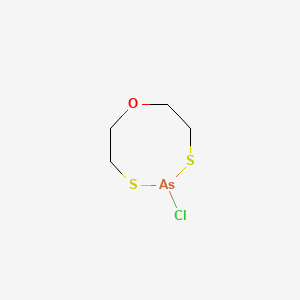
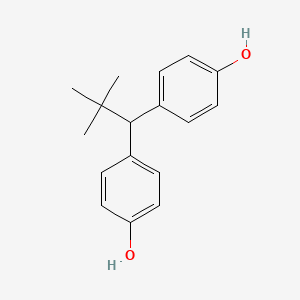
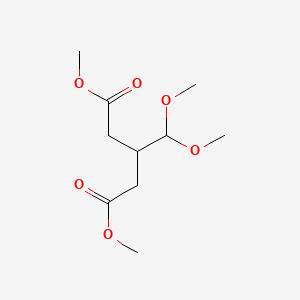
stannane](/img/structure/B14656516.png)
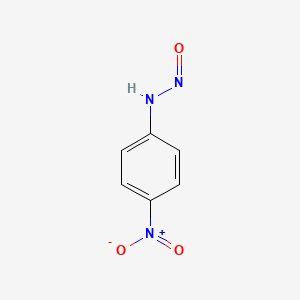
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)

